(2S,3S)-3-aminopentan-2-ol
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Overview
Description
(2S,3S)-3-aminopentan-2-ol: is a chiral amino alcohol with the molecular formula C5H13NO. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound’s chirality and functional groups make it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemoenzymatic Synthesis: One of the common methods involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum.
Chemical Synthesis: Another method involves the reduction of 2,3-pentanedione using a chiral catalyst to obtain the desired enantiomer.
Industrial Production Methods: The industrial production of (2S,3S)-3-aminopentan-2-ol typically involves the chemoenzymatic route due to its high yield and selectivity. The process includes the preparation of engineering bacteria containing the necessary enzymes, followed by the reduction reaction under controlled conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S,3S)-3-aminopentan-2-ol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various amines and alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Secondary amines and alcohols.
Substitution: Various substituted amines and alcohols.
Scientific Research Applications
Chemistry:
Chiral Synthesis: Used as a chiral building block in the synthesis of enantiomerically pure compounds.
Catalysis: Acts as a ligand in asymmetric catalysis.
Biology:
Enzyme Studies: Used in the study of enzyme mechanisms and enzyme-substrate interactions.
Medicine:
Pharmaceuticals: Intermediate in the synthesis of drugs, especially those targeting the central nervous system.
Industry:
Fine Chemicals: Used in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2S,3S)-3-aminopentan-2-ol involves its interaction with various molecular targets, primarily through its amino and hydroxyl groups. These functional groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity and function. The specific pathways involved depend on the particular application and target molecule .
Comparison with Similar Compounds
(2R,3R)-3-aminopentan-2-ol: The enantiomer of (2S,3S)-3-aminopentan-2-ol, with similar chemical properties but different biological activities.
2-amino-1-butanol: A structurally similar compound with different stereochemistry and functional properties.
3-amino-2-butanol: Another similar compound with variations in the position of the amino and hydroxyl groups.
Uniqueness:
Chirality: The (2S,3S) configuration provides unique stereochemical properties that are crucial in asymmetric synthesis.
Functional Groups: The presence of both amino and hydroxyl groups allows for diverse chemical reactivity and interactions.
Properties
Molecular Formula |
C5H13NO |
---|---|
Molecular Weight |
103.16 g/mol |
IUPAC Name |
(2S,3S)-3-aminopentan-2-ol |
InChI |
InChI=1S/C5H13NO/c1-3-5(6)4(2)7/h4-5,7H,3,6H2,1-2H3/t4-,5-/m0/s1 |
InChI Key |
BKFGLDUWYUYHRF-WHFBIAKZSA-N |
Isomeric SMILES |
CC[C@@H]([C@H](C)O)N |
Canonical SMILES |
CCC(C(C)O)N |
Origin of Product |
United States |
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